1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. One common method involves the use of a cyclization reaction where benzylamine reacts with a ketone or aldehyde in the presence of a catalyst to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated tetrahydropyridine derivatives .
Scientific Research Applications
1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and other cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis and medicinal chemistry.
Uniqueness
1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is unique due to its specific structure and potential biological activities. Unlike MPTP, which is primarily known for its neurotoxicity, this compound is being explored for its therapeutic potential and diverse applications in scientific research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride involves the reduction of 1-benzyl-3-pyridinecarboxylic acid to 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid followed by the formation of the hydrochloride salt.", "Starting Materials": [ "1-benzyl-3-pyridinecarboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "1. Dissolve 1-benzyl-3-pyridinecarboxylic acid in ethanol.", "2. Add sodium borohydride to the solution and stir for several hours at room temperature.", "3. Add hydrochloric acid to the reaction mixture to adjust the pH to around 2.", "4. Extract the product with ethyl acetate.", "5. Concentrate the ethyl acetate extract to obtain 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid.", "6. Dissolve the product in water and add hydrochloric acid to form the hydrochloride salt.", "7. Isolate the product by filtration and wash with water.", "8. Dry the product under vacuum to obtain 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride." ] } | |
CAS No. |
2680533-51-9 |
Molecular Formula |
C13H16ClNO2 |
Molecular Weight |
253.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.